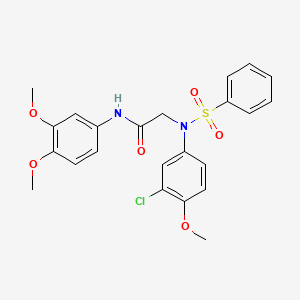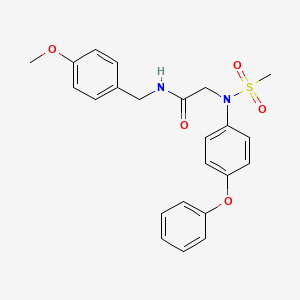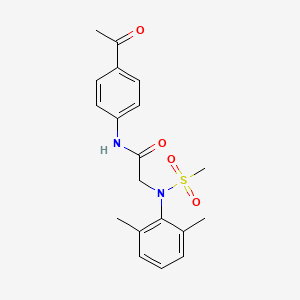![molecular formula C28H25ClN2O3S B3456931 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide](/img/structure/B3456931.png)
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide
Vue d'ensemble
Description
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide, also known as BMS-986165, is a small molecule drug that has been developed as a potent and selective inhibitor of the TYK2 enzyme. It belongs to the class of drugs known as Janus kinase inhibitors (JAK inhibitors) and has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including rheumatoid arthritis and psoriasis.
Mécanisme D'action
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide works by inhibiting the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting TYK2, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-23 (IL-23), which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of TYK2, with an IC50 value of 1.0 nM. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical models. In animal models of rheumatoid arthritis and psoriasis, this compound has been shown to reduce joint inflammation, bone destruction, and skin inflammation, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide is its potent and selective inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be established.
Orientations Futures
There are several future directions for the research and development of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans, particularly in patients with autoimmune diseases such as rheumatoid arthritis and psoriasis. Another direction is to investigate its potential as a treatment for other autoimmune diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, as well as to optimize its pharmacokinetic properties and dosing regimens.
Applications De Recherche Scientifique
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, where it has shown potent and selective inhibition of TYK2, a key enzyme involved in the signaling pathways that lead to inflammation. In particular, this compound has been shown to be effective in reducing joint inflammation and bone destruction in animal models of rheumatoid arthritis, as well as in reducing skin inflammation in models of psoriasis.
Propriétés
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(4-chlorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O3S/c1-21-11-17-25(18-12-21)35(33,34)31(20-23-7-3-2-4-8-23)27-10-6-5-9-26(27)28(32)30-19-22-13-15-24(29)16-14-22/h2-18H,19-20H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHFWLSAZVGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3456870.png)


![4-bromo-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3456894.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3456895.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3456900.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3456911.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3456916.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3456939.png)
![methyl 2-{[N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3456940.png)

![4-tert-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3456950.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3456957.png)
